2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-ketoesters, followed by further functionalization to introduce the phenyl and methyl groups . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. It has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have an additional triazole ring, which can enhance their biological activity and selectivity.
Biological Activity
2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C₁₂H₁₁N₅
- Molecular Weight : 225.25 g/mol
- CAS Number : 1224256-30-7
The compound exhibits various mechanisms of action that contribute to its biological efficacy:
- Inhibition of Cyclin-dependent Kinases (CDKs) : It interferes with the cell cycle regulation by inhibiting CDKs, which are crucial for cell division and proliferation. This action is particularly significant in cancer therapy as it can lead to apoptosis in cancer cells .
- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against various pathogens, including bacteria and fungi. The compound has demonstrated effectiveness against E. coli and S. aureus, as well as fungi like A. flavus and A. niger .
- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation significantly, showing potential as an anti-inflammatory agent comparable to standard drugs like indomethacin .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Anticancer Activity
A study demonstrated that this compound showed a significant reduction in cell viability across various cancer cell lines, with IC₅₀ values indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound exhibited a bacteriostatic effect against S. aureus and S. epidermidis, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .
Anti-inflammatory Studies
In vivo models indicated that the compound could reduce inflammation markers significantly more than traditional anti-inflammatory drugs, suggesting its potential as a new therapeutic option for inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
Compound | Activity | IC₅₀ (µM) | Notes |
---|---|---|---|
2-Methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amine | Anticancer | < 0.0227 | Significant inhibition of CDKs |
Pyrazolo[3,4-d]pyrimidine derivatives | Antimicrobial | Varies | Varying efficacy based on substituents |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives | Enhanced selectivity | Varies | Additional triazole ring enhances activity |
Properties
IUPAC Name |
2-methyl-6-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGRGJTVEJEIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673168 |
Source
|
Record name | 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224256-30-7 |
Source
|
Record name | 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.